molecular formula C10H22N2O2 B1520935 tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate CAS No. 880100-43-6

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate

Cat. No. B1520935
CAS RN: 880100-43-6
M. Wt: 202.29 g/mol
InChI Key: HQZCKDWAFDGVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

TBC can be synthesized via Curtius Rearrangement. A method involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, leading to tert-butyl carbamate derivatives at low temperatures.


Molecular Structure Analysis

The molecular weight of TBC is 202.29 g/mol. The InChI Key is HQZCKDWAFDGVHG-UHFFFAOYSA-N.


Chemical Reactions Analysis

TBC is a versatile reagent due to its ability to react with a variety of substrates. It has been used in the synthesis of biologically active compounds. For example, derivatives of tert-butyl carbamate, including 4-amino-2-(substituted methyl)-2-butenoic acids, act as potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis via Curtius Rearrangement

    A method involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to tert-butyl carbamate derivatives at low temperatures. This approach is compatible with various substrates, including malonate derivatives, facilitating the synthesis of protected amino acids (Lebel & Leogane, 2005).

  • Inhibition of Gamma-aminobutyric Acid Aminotransferase

    Derivatives of tert-butyl carbamate, including 4-amino-2-(substituted methyl)-2-butenoic acids, act as potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase. These compounds, synthesized from tert-butyl 4-aminobutanoate, exhibit an unexpected degree of stereoselectivity and provide insights into enzyme active site mapping (Silverman, Durkee, & Invergo, 1986).

  • Degradable Polycarbonates from Dihydroxybutyric Acid

    The synthesis of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from racemic-tert-butyl 3,4-epoxybutanoate and CO2 using bifunctional cobalt(III) salen catalysts demonstrates the creation of degradable polycarbonates. These materials, exhibiting high carbonate linkage content and regioselectivity, have potential applications in biocompatible polymers and drug delivery carriers (Tsai, Wang, & Darensbourg, 2016).

  • Dissociation Mechanisms in Mass Spectrometry

    Studies on the structures and dissociation mechanisms of tert-butylcarbamate ions in gas-phase and solution reveal insights into the protonation sites and stabilization by intramolecular hydrogen bonding. These findings have implications for mass spectrometric assays, including those for newborn screening of lysosomal enzyme deficiencies (Spáčil, Hui, Gelb, & Tureček, 2011).

  • Biological Activity Intermediate Synthesis

    The compound tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as an important intermediate in the synthesis of biologically active compounds, demonstrating the role of tert-butyl carbamate derivatives in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

TBC is for research use only and not for human or veterinary use. The safety pictograms associated with it are GHS07, and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7,11H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZCKDWAFDGVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

880100-43-6
Record name tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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